N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Description
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a benzamide derivative featuring a 2,6-difluorobenzamide core linked to a 1,3,4-oxadiazole ring and a 7-ethoxy-substituted benzofuran moiety. The 1,3,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability, while the benzofuran moiety may influence lipophilicity and target binding .
Properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O4/c1-2-26-13-8-3-5-10-9-14(27-16(10)13)18-23-24-19(28-18)22-17(25)15-11(20)6-4-7-12(15)21/h3-9H,2H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEZITRXBAPSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole intermediates with 2,6-difluorobenzoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran moiety.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of benzamide-based pesticides. Below is a comparative analysis with structurally related compounds from the provided evidence, focusing on substituents, pesticidal use, and inferred properties:
Key Observations:
- Common Features: The 2,6-difluorobenzamide backbone is shared with teflubenzuron, chlorfluazuron, hexaflumuron, and novaluron, all of which are IGRs targeting chitin synthesis. This suggests the target compound may share a similar mechanism .
- Unique Substituents: The 7-ethoxy-benzofuran-oxadiazole group distinguishes the target compound.
- Ethoxy Group : The ethoxy substituent in the benzofuran ring could improve lipophilicity (logP) compared to chlorinated or trifluoromethylated analogs, influencing translocation in plants or cuticle penetration in insects.
- Oxadiazole vs. Urea/Sulfonamide : Unlike teflubenzuron (urea linker) or sulfentrazone (sulfonamide), the oxadiazole ring may confer greater hydrolytic stability and resistance to metabolic degradation.
Mechanistic and Physicochemical Insights
Mechanism of Action:
- Chitin Synthesis Inhibition : Benzoylureas like teflubenzuron disrupt chitin biosynthesis in insects. The target compound’s 2,6-difluorobenzamide core aligns with this mechanism, though its benzofuran-oxadiazole group may modify target affinity or specificity .
- Herbicidal Potential: If acting as a herbicide, the compound’s structure resembles diflufenican, which inhibits phytoene desaturase. The ethoxy group could facilitate phloem mobility, critical for systemic herbicides.
Physicochemical Properties (Inferred):
- Molecular Weight: ~430–450 g/mol (estimated), comparable to novaluron (446 g/mol) but larger than teflubenzuron (381 g/mol). Higher molecular weight may reduce foliar absorption but enhance soil persistence.
- Solubility : The oxadiazole and benzofuran rings likely reduce water solubility, favoring emulsifiable concentrate formulations.
- Stability : Fluorine atoms and the oxadiazole ring may confer resistance to photodegradation and hydrolysis, extending field efficacy.
Advantages and Limitations
- Advantages: Novel benzofuran-oxadiazole hybrid could overcome resistance in pests resistant to conventional benzoylureas. Ethoxy group may enhance selectivity for plant vs. mammalian targets, reducing toxicity.
- Limitations: No direct activity data (e.g., LD50, EC50) are available in the provided evidence, necessitating further bioassays. Structural complexity may complicate synthesis and scale-up.
Biological Activity
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C22H15N3O6
- Molecular Weight : 417.371 g/mol
- CAS Number : 922098-07-5
Structure
The compound features a complex structure that includes a benzofuran moiety and an oxadiazole ring, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Mechanism of Action : Research indicates that derivatives of benzofuran can induce apoptosis in cancer cells through caspase-dependent pathways. The mitochondrial membrane potential is affected, leading to increased reactive oxygen species (ROS) production .
- Cell Line Studies : In vitro studies have demonstrated that these compounds exhibit cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) using assays like SRB and ATP viability assays .
- Case Study : A specific derivative demonstrated significant suppression of growth in a chloroquine-resistant strain of Plasmodium falciparum, showcasing not only anticancer but also antimalarial properties .
Pharmacological Implications
The pharmacological profile of this compound suggests several therapeutic applications:
- Antimalarial Activity : The compound has shown efficacy against drug-resistant strains of malaria parasites in both in vitro and in vivo models .
Toxicity and Safety Profile
Toxicological assessments indicate that the compound exhibits minimal toxicity at therapeutic doses. In vivo studies reported no significant alterations in biochemical or hematological parameters compared to control groups during toxicity assays .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
